BB-K31
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BB-K31, also known as Amikacin, is a semi-synthetic aminoglycoside antibiotic derived from kanamycin A. It is primarily used to treat severe bacterial infections caused by Gram-negative bacteria. The compound has a molecular formula of C22H43N5O13 and a molecular weight of 585.6 g/mol .
Aplicaciones Científicas De Investigación
BB-K31 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: The compound is used in microbiology research to study the mechanisms of bacterial resistance and the development of new antibiotics.
Medicine: this compound is extensively studied for its therapeutic potential in treating bacterial infections, particularly those caused by multidrug-resistant bacteria.
Mecanismo De Acción
Target of Action
BB-K31, also known as O-3-Amino-3-deoxy-α-D-glucopyranosyl- (1→6)-O- [6-amino-6-deoxy-α-D-glucopyranosyl- (1→4)]-N1- [ (2R)-4-amino-2-hydroxy-1-oxobutyl]-2-deoxy-D-streptamine , is a biochemical used for proteomics research The primary targets of this compound are not explicitly mentioned in the available literature
Métodos De Preparación
Synthetic Routes and Reaction Conditions
BB-K31 is synthesized from kanamycin A through a series of chemical reactions. The process involves the acylation of kanamycin A with L-(−)-γ-amino-α-hydroxybutyric acid. The reaction is typically carried out in an aqueous medium under controlled pH conditions to ensure the selective acylation of the amino group .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale fermentation of Streptomyces kanamyceticus to produce kanamycin A, followed by its chemical modification to yield this compound. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
BB-K31 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, amine derivatives, and substituted compounds. These derivatives often exhibit different pharmacological properties and are studied for their potential therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
Kanamycin A: The parent compound from which BB-K31 is derived.
Gentamicin: Another aminoglycoside antibiotic with a similar mechanism of action.
Tobramycin: An aminoglycoside antibiotic used to treat similar bacterial infections.
Uniqueness of this compound
This compound is unique due to its enhanced activity against a broader spectrum of Gram-negative bacteria compared to other aminoglycosides. It is also less susceptible to bacterial resistance mechanisms, making it a valuable option for treating multidrug-resistant infections.
Actividad Biológica
BB-K31 is a semi-synthetic aminoglycoside antibiotic derived from kanamycin A, notable for its enhanced antibacterial properties against a range of Gram-negative and some Gram-positive bacteria. This compound has garnered attention due to its effectiveness against multi-drug resistant (MDR) strains, making it a significant candidate in the ongoing battle against antibiotic resistance.
This compound functions primarily by binding to the bacterial ribosome, which inhibits protein synthesis. This action leads to misreading of mRNA, ultimately resulting in bacterial cell death. The compound's structural modifications enhance its stability and efficacy, particularly against resistant strains such as Pseudomonas aeruginosa and Escherichia coli .
Antibacterial Spectrum
This compound exhibits a broad spectrum of activity, particularly effective against:
- Gram-negative bacteria : Such as Pseudomonas aeruginosa, Escherichia coli, and others.
- Gram-positive bacteria : Limited efficacy but includes some strains.
Comparative Activity Table
Compound | Spectrum of Activity | Unique Features |
---|---|---|
This compound | Broad (Gram-negative & some Gram-positive) | Enhanced stability; effective against resistant strains |
Amikacin | Broad (Gram-negative) | Higher toxicity; used in severe infections |
Gentamicin | Broad (Gram-negative) | Different resistance patterns; used in various infections |
Tobramycin | Broad (especially Pseudomonas) | More effective against specific pathogens |
Resistance Mechanisms
This compound has shown effectiveness against bacterial strains that have developed resistance to other aminoglycosides. Its unique structure allows it to evade some common resistance mechanisms, such as enzymatic modification by aminoglycoside-modifying enzymes .
Clinical Applications
- Efficacy Against MDR Strains :
- A study evaluated this compound's effectiveness against various MDR E. coli strains. Results indicated that this compound maintained significant antibacterial activity even when other antibiotics failed .
- Pharmacokinetics and Safety :
- Research has assessed the pharmacokinetic profile of this compound, revealing a favorable balance between efficacy and safety, crucial for clinical applications. It demonstrated low toxicity levels while maintaining high antibacterial activity .
Laboratory Studies
- In vitro Studies : Laboratory tests have confirmed that this compound effectively inhibits the growth of several pathogens at concentrations lower than those required for traditional aminoglycosides. This suggests potential for use in treating infections where conventional therapies are ineffective .
- Mechanistic Insights : Crystal structure analysis has elucidated how this compound binds within the ribosomal active site, revealing critical interactions that could inform further optimization efforts .
Propiedades
Número CAS |
50896-99-6 |
---|---|
Fórmula molecular |
C₂₂H₄₃N₅O₁₃ |
Peso molecular |
585.6 |
Sinónimos |
O-3-Amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-N1-[(2R)-4-amino-2-hydroxy-1-oxobutyl]-2-deoxy-D-streptamine; _x000B_(R)-O-3-Amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-N1-(4-am |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.